N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS/c1-3-4-11-14(24-21-20-11)15(23)18-8-12-13(17-6-5-16-12)10-7-19-22(2)9-10/h5-7,9H,3-4,8H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXPUFNLHCLXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its broad biological activity spectrum. The structural formula can be represented as follows:
This structure includes a pyrazole moiety and a thiadiazole scaffold, both of which contribute to its biological properties.
Biological Activity
1. Anticancer Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea | A549 | 26 | |
| 1,3-thiadiazole derivatives | MCF7 | 0.01 | |
| 1,2,3-thiadiazoles | HepG2 | 17.82 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
2. Antioxidant Properties
The compound also exhibits antioxidant activity. The presence of the pyrazole moiety enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It has been suggested that this compound can modulate receptor functions, potentially influencing signaling pathways critical for cell survival and proliferation.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Pyrazole Derivatives: A study evaluated the anticancer potential of pyrazole derivatives against various cell lines including MCF7 and A549. The results indicated significant cytotoxic effects with IC50 values ranging from 0.01 µM to 42.30 µM .
- Thiadiazole in Antimicrobial Activity: Thiadiazole derivatives have shown promise as antimicrobial agents against various pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .
Q & A
Basic: What are the key synthetic steps for preparing N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?
The synthesis involves multi-step reactions, including:
- Alkylation and heterocyclic core formation : Reacting pyrazine and pyrazole precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazine-pyrazole hybrid scaffold .
- Thiadiazole functionalization : Introducing the 1,2,3-thiadiazole moiety via cyclization or substitution reactions, often requiring controlled temperatures (e.g., room temperature to 80°C) to avoid side reactions .
- Carboxamide coupling : Using coupling agents like EDCI/HOBt or activating the carboxylic acid group for amide bond formation with the pyrazine-methylamine intermediate .
Key challenges include ensuring regioselectivity during heterocycle assembly and minimizing hydrolysis of sensitive functional groups .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR spectroscopy : To confirm the integration of protons (e.g., methyl groups on pyrazole, propyl chain) and carbon environments .
- Mass spectrometry (MS) : For verifying molecular weight and fragmentation patterns, particularly to distinguish isomers or byproducts .
- Infrared (IR) spectroscopy : To identify functional groups like the carboxamide (C=O stretch ~1650 cm⁻¹) and thiadiazole (C-S absorption ~650 cm⁻¹) .
- X-ray crystallography : For resolving crystal structures using programs like SHELXL, which is widely used for small-molecule refinement .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification to remove residues .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during alkylation, while higher temperatures (80–100°C) accelerate cyclization steps .
- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) or bases like K₂CO₃ improve reaction efficiency in heterocycle formation .
- In-line monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress, enabling timely quenching to prevent over-reaction .
Advanced: How can structural contradictions between computational predictions and experimental data be resolved?
Contradictions often arise from conformational flexibility or crystal packing effects. Mitigation approaches include:
- Multi-method validation : Cross-validate NMR/IR data with X-ray structures to confirm bond angles and torsion angles .
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to identify discrepancies in stereoelectronic effects .
- Dynamic NMR studies : Resolve fluxional behavior in solution, such as rotameric equilibria in the propyl-thiadiazole chain .
Advanced: What structural features influence the compound’s potential bioactivity?
- Heterocyclic cores : The pyrazine-pyrazole motif may interact with kinase ATP-binding pockets, while the thiadiazole group can enhance metabolic stability .
- Substituent effects : The propyl chain on the thiadiazole may modulate lipophilicity, impacting membrane permeability and bioavailability .
- Computational predictions : Tools like PASS Online® suggest potential kinase inhibition or antimicrobial activity based on structural analogs .
Advanced: What in vitro assays are suitable for evaluating its therapeutic potential?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays, given the compound’s heterocyclic ATP-mimetic structure .
- Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains, as thiadiazole derivatives often disrupt bacterial cell membranes .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
- Molecular docking : Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina to prioritize experimental targets .
Advanced: How can synthetic byproducts be characterized and minimized?
- Byproduct identification : Use LC-MS/MS to detect impurities, such as hydrolyzed carboxamide or regioisomeric pyrazole derivatives .
- Chromatographic purification : Optimize gradient elution in flash chromatography (e.g., hexane/EtOAc to DCM/MeOH) to isolate the target compound .
- Mechanistic studies : Probe reaction pathways via kinetic isotope effects (KIEs) or trapping intermediates with scavengers (e.g., TEMPO for radical pathways) .
Basic: What computational tools predict the compound’s physicochemical properties?
- LogP and solubility : Use SwissADME or MarvinSketch to estimate partition coefficients and aqueous solubility, critical for pharmacokinetic profiling .
- pKa prediction : Tools like ACD/pKa DB predict ionization states of the carboxamide and pyrazine nitrogen atoms, informing formulation strategies .
Advanced: How does the compound’s solid-state behavior affect formulation?
- Polymorph screening : Conduct slurry experiments in varied solvents (e.g., ethanol, acetonitrile) to identify stable crystalline forms .
- Hygroscopicity testing : Use dynamic vapor sorption (DVS) to assess moisture uptake, which may degrade the thiadiazole moiety .
Advanced: What strategies validate target engagement in biological systems?
- Cellular thermal shift assays (CETSA) : Confirm binding to intracellular targets by measuring protein thermal stabilization .
- SPR or ITC : Quantify binding affinity (KD) and stoichiometry for purified enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
